2-Hydroxy-3-isopropylbenzoic acid

Physical Chemistry Analytical Characterization Quality Control

GABAₐ receptor pharmacology requires precise molecular probes where subtle alkyl substitution dictates potency. 2-Hydroxy-3-isopropylbenzoic acid, a propofol analog with a unique isopropyl substitution pattern, directly addresses this need: • 4× greater GABA current potentiation vs. propofol (EC₅₀ ≈ 0.5 µM) • Defined anesthetic activity (EC₅₀ ≈ 25 µM in tadpole LORR assay) • Distinct melting point (73-75 °C) for unambiguous identity verification Each shipment includes a certificate of analysis. Ships ambient globally.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 7053-88-5
Cat. No. B1198974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-3-isopropylbenzoic acid
CAS7053-88-5
Synonyms3-isopropylsalicylic acid
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=CC=C1)C(=O)O)O
InChIInChI=1S/C10H12O3/c1-6(2)7-4-3-5-8(9(7)11)10(12)13/h3-6,11H,1-2H3,(H,12,13)
InChIKeyXGAYQDWZIPRBPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-3-isopropylbenzoic Acid (CAS 7053-88-5): An Overview of Its Structural and Pharmacological Profile


2-Hydroxy-3-isopropylbenzoic acid, also known as 3-isopropylsalicylic acid, is a carboxylic acid derived from benzoic acid with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol [1]. Structurally, it features a benzene ring substituted with a hydroxyl group (–OH) at the C-2 position, an isopropyl group (–CH(CH₃)₂) at the C-3 position, and a carboxylic acid group (–COOH) . It is recognized as a structural analog of the general anesthetic propofol (2,6-diisopropylphenol) and has been investigated for its ability to modulate GABAₐ receptor activity and produce anesthetic effects in Xenopus laevis tadpoles .

Why 2-Hydroxy-3-isopropylbenzoic Acid (CAS 7053-88-5) Cannot Be Simply Replaced by Other Salicylic Acid Derivatives


Within the class of salicylic acid derivatives, subtle variations in alkyl substitution pattern profoundly impact both physicochemical properties and biological activity. 2-Hydroxy-3-isopropylbenzoic acid is distinct from unsubstituted salicylic acid and other alkyl-substituted analogs due to its specific substitution pattern (an isopropyl group ortho to the hydroxyl and meta to the carboxyl). This unique arrangement directly influences its melting point (73-75 °C), lipophilicity (ClogP = 3.6), and, critically, its interaction with the GABAₐ receptor—a property that is highly sensitive to the steric bulk and position of alkyl groups [1]. Consequently, using a simpler or differently substituted salicylic acid analog would result in a different solubility profile, altered receptor binding kinetics, and a distinct pharmacological outcome, making direct substitution without re-validation scientifically unsound and potentially misleading in research applications.

Quantitative Differentiation of 2-Hydroxy-3-isopropylbenzoic Acid (CAS 7053-88-5) Against Key Comparators


Melting Point Differentiation from Unsubstituted Salicylic Acid and Other Derivatives

The melting point of 2-hydroxy-3-isopropylbenzoic acid is 73-75 °C, which is significantly higher than that of unsubstituted salicylic acid (158-160 °C) and differs markedly from other common salicylic acid derivatives such as 3,5-di-tert-butylsalicylic acid (105-109 °C) and 3,5-diisopropylsalicylic acid (86-87 °C) [1]. This difference provides a reliable, quantifiable metric for compound identification and purity assessment.

Physical Chemistry Analytical Characterization Quality Control

Lipophilicity (ClogP) Comparison to Propofol and Other Analogs

The calculated octanol/water partition coefficient (ClogP) for 2-hydroxy-3-isopropylbenzoic acid is 3.6, which is lower than that of propofol (ClogP = 3.8) and distinct from other analogs in the series, such as 2,6-di-tert-butylphenol (ClogP = 5.0) [1]. This difference in lipophilicity is a key determinant of membrane permeability and biodistribution.

Medicinal Chemistry Drug Design QSAR

In Vivo Anesthetic Potency (Tadpole Loss of Righting Reflex, LORR) Compared to Propofol

In the Xenopus laevis tadpole loss of righting reflex (LORR) assay, 2-hydroxy-3-isopropylbenzoic acid exhibits a -log(EC₅₀) value of 4.6, corresponding to an EC₅₀ of approximately 25 µM. In comparison, propofol, a clinically used general anesthetic, has a -log(EC₅₀) of 4.7 (EC₅₀ ≈ 20 µM) in the same assay, while other analogs such as 2,6-di-tert-butylphenol are completely inactive (no LORR) [1]. This places the compound as a moderately potent anesthetic analog with a defined, quantifiable difference in potency relative to the parent drug.

Pharmacology Anesthesiology In Vivo Assays

GABAₐ Receptor Potentiation Potency Compared to Propofol

At the recombinant GABAₐ α₁β₂γ₂ₛ receptor, 2-hydroxy-3-isopropylbenzoic acid potentiates submaximal GABA responses with a -log(EC₅₀) of 6.3 (EC₅₀ ≈ 0.5 µM). In contrast, propofol exhibits a -log(EC₅₀) of 5.7 (EC₅₀ ≈ 2.0 µM) in the same assay, while many other analogs, such as phenol ( -log(EC₅₀) = 3.0) and 2,6-dimethylphenol ( -log(EC₅₀) = 3.9), are markedly less potent [1]. This indicates that the compound is approximately 4-fold more potent than propofol in enhancing GABAergic currents, highlighting a significant functional differentiation.

Neuropharmacology Electrophysiology Receptor Pharmacology

Validated Research Applications for 2-Hydroxy-3-isopropylbenzoic Acid (CAS 7053-88-5) Based on Quantitative Evidence


Investigating Structure-Activity Relationships at the GABAₐ Receptor

Researchers focused on elucidating the molecular pharmacology of the GABAₐ receptor should procure 2-hydroxy-3-isopropylbenzoic acid for its uniquely high potency in potentiating GABA currents (EC₅₀ ≈ 0.5 µM), which is 4-fold greater than that of the parent compound propofol [1]. This property makes it an ideal tool for probing the structural determinants of receptor potentiation, distinct from direct activation.

In Vivo Anesthetic Studies with Attenuated Potency

In whole-animal studies using the Xenopus laevis tadpole model, this compound offers a defined, slightly reduced anesthetic potency (EC₅₀ ≈ 25 µM) compared to propofol (EC₅₀ ≈ 20 µM) [1]. This allows researchers to study anesthetic mechanisms with a compound that retains activity but may exhibit a different therapeutic window or side-effect profile, providing a valuable comparator to the clinical drug.

Calibration and Validation of QSAR Models for Anesthetic Phenols

Due to its well-characterized physicochemical (ClogP = 3.6) and biological activity parameters (-log(EC₅₀) values for LORR and GABA potentiation) within a defined chemical series, this compound serves as a critical data point for building and validating 4D-QSAR models [1]. Its inclusion in training sets helps refine predictions of anesthetic activity based on molecular structure.

Analytical Method Development and Quality Control

The distinct melting point of 73-75 °C, which is clearly differentiated from structurally related salicylic acid derivatives [1], provides a straightforward and cost-effective method for identity confirmation and purity assessment in academic and industrial quality control laboratories. This is essential for ensuring reproducibility in synthesis and formulation studies.

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